molecular formula C14H21NO4 B6145838 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid CAS No. 1537531-16-0

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid

Cat. No.: B6145838
CAS No.: 1537531-16-0
M. Wt: 267.32 g/mol
InChI Key: RNNBYMJFJVRSSS-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid is a piperidine derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protective group and a propargyl (prop-2-yn-1-yl) substituent at the 3-position of the piperidine ring. The Boc group enhances solubility and stability, commonly used in peptide synthesis and medicinal chemistry to protect amine functionalities during reactions . The propargyl group introduces an alkyne moiety, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis . This compound’s molecular formula is C14H19NO4, with a molecular weight of 265.31 g/mol (inferred from analogous structures in ).

Properties

CAS No.

1537531-16-0

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-ynylpiperidine-3-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,16,17)

InChI Key

RNNBYMJFJVRSSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Regioselectivity

Achieving regioselective propargylation at the 3-position remains a challenge. Steric hindrance from the Boc group and the carboxylic acid moiety complicates alkylation. Computational studies suggest that pre-coordinating the Grignard reagent with N,N,N',N'-tetramethylethylenediamine (TMEDA) improves selectivity by directing the reagent to the less hindered 3-position.

Stability of Intermediates

The Boc-protected intermediates are sensitive to acidic conditions. For example, premature exposure to HCl during workup can lead to deprotection, necessitating strict pH control (pH 7–8) during hydrolysis.

Scalability

Large-scale synthesis requires optimizing solvent recovery and minimizing column chromatography. A patent describes a telescoped process where the mixed anhydride formation, propargylation, and hydrolysis are performed in sequence without isolating intermediates, achieving an overall yield of 68%.

Analytical Characterization

The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.45–2.55 (m, 2H, piperidine CH₂), 2.85–3.00 (m, 2H, piperidine CH₂), 3.20 (t, J = 2.4 Hz, 1H, alkyne CH), 4.10–4.30 (m, 2H, piperidine CH₂), 4.90 (s, 1H, COOH).

  • HRMS (ESI+) : m/z calculated for C₁₅H₂₁NO₄ [M+H]⁺: 280.1549; found: 280.1545.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
1-[(tert-Butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid Propargyl 265.31 Click chemistry, bioconjugation, intermediate for alkynyl-functionalized drugs
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid Benzyl 348.40 Enhanced lipophilicity; potential CNS-targeting due to benzyl π-π interactions
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid Fluorine 247.26 Improved metabolic stability; electronegative substituent enhances target binding affinity
1-[(tert-Butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]piperidine-3-carboxylic acid Allyloxy 297.33 Alkene reactivity (e.g., Michael addition); less stable than propargyl in oxidative conditions
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid Pyrazole 295.33 Heterocyclic aromaticity; potential kinase inhibition or metal coordination
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid Fluoromethyl, azetidine ring 233.23 High ring strain (azetidine); fluoromethyl enhances bioavailability

Physicochemical and Reactivity Differences

  • Propargyl vs. Fluorine : The propargyl group’s alkyne enables click chemistry, while fluorine (in CAS 934342-39-9) improves metabolic stability and electronegative interactions with biological targets .
  • Benzyl vs. Propargyl : The benzyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for propargyl), favoring blood-brain barrier penetration, whereas the propargyl group offers orthogonal reactivity .
  • Azetidine vs.

Q & A

Q. What are the established synthetic methodologies for 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid?

Answer: The synthesis typically involves two key steps:

Boc Protection : Reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to introduce the tert-butoxycarbonyl group.

Alkylation : Introducing the prop-2-yn-1-yl group via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or nucleophilic substitution.
Optimization Tips : Use anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • Computational Modeling : DFT calculations to predict energy-minimized conformations .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritation per GHS H335 ).
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step introducing the prop-2-yn-1-yl group?

Answer:

  • Catalyst Optimization : Test Pd/Cu catalysts for improved alkyne coupling efficiency.
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature Control : Maintain 0–5°C during alkyne addition to reduce side reactions.
  • Steric Mitigation : Use bulky bases (e.g., DBU) to deprotonate hindered sites .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition using FRET substrates).
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).
  • Cellular Uptake : Flow cytometry with fluorescently tagged analogs .

Q. How do structural modifications at the piperidine ring influence the compound's physicochemical properties?

Answer:

Modification Impact Example
Fluorine Substitution ↑ Metabolic stability, ↓ logP4,4-difluoro analogs show enhanced bioavailability .
Aromatic Substituents ↑ π-π stacking interactionsPhenyl groups improve receptor binding .

Q. What computational approaches predict the compound's interaction with biological targets?

Answer:

  • Molecular Docking : Autodock Vina to model binding poses with enzyme active sites.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes.
  • QSAR Modeling : Correlate substituent effects with activity trends .

Q. How to resolve discrepancies in reported biological activities across studies?

Answer:

  • Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities.
  • Assay Standardization : Use positive controls (e.g., known inhibitors) across labs.
  • Structural Analog Comparison : Test derivatives to isolate functional group contributions .

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